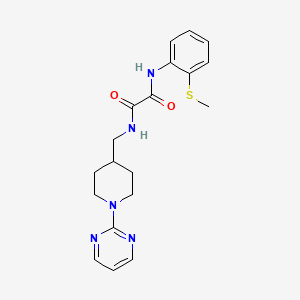

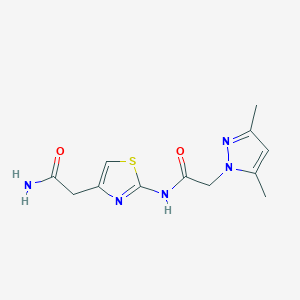

![molecular formula C12H16ClNO2 B2505424 2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide CAS No. 2411180-25-9](/img/structure/B2505424.png)

2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

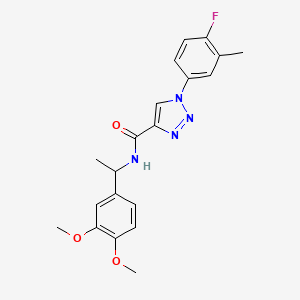

The compound "2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide" is a chloroacetamide derivative, which is a class of compounds known for their herbicidal properties and potential use in medical applications such as anticancer agents. Chloroacetamides, such as alachlor and metolachlor, have been studied for their effects on protein synthesis and have been found to inhibit protein synthesis in vivo, although not affecting the translation process in vitro . Additionally, chloroacetamide derivatives have been synthesized and investigated for their structural and vibrational characteristics, as well as their potential as opioid kappa agonists .

Synthesis Analysis

The synthesis of chloroacetamide derivatives often involves multiple steps, including acetylation, esterification, and ester interchange reactions. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, a related compound, was achieved through acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange to yield the final product with high overall yield . Similarly, novel 2-chloro N-aryl substituted acetamide derivatives have been synthesized for the evaluation of their anticancer properties .

Molecular Structure Analysis

The molecular structure and vibrational characteristics of chloroacetamide derivatives can be extensively studied using spectroscopic methods such as Fourier transform infrared (FTIR) and FT-Raman spectra. Ab initio and DFT studies can be employed to determine the structural, thermodynamical, and vibrational characteristics of these compounds . Such studies help in understanding the influence of substituents on the characteristic frequencies of the amide group.

Chemical Reactions Analysis

Chloroacetamide derivatives can undergo various chemical reactions depending on their structure and the conditions applied. For instance, the reductive dehalogenation of iodoacetochlor with tritium gas in the presence of palladium on carbon and triethylamine resulted in the synthesis of [phenyl-4-3H]acetochlor, a chloroacetanilide herbicide . The chemical reactivity of these compounds is crucial for their biological activity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the practical application of these compounds as herbicides or pharmaceuticals. The presence of different substituents, such as methyl groups or methoxyphenyl groups, can significantly alter these properties and, consequently, the efficacy and safety of the compounds .

科学的研究の応用

Environmental Impact and Degradation

Herbicide Metabolism and Carcinogenicity : Research on chloroacetamide herbicides, such as acetochlor and metolachlor, has explored their metabolism in human and rat liver microsomes. These studies suggest complex metabolic pathways that may contribute to the compounds' carcinogenicity, involving intermediates like CDEPA and CMEPA, leading to DNA-reactive products. This insight is crucial for understanding environmental and health impacts of these herbicides (Coleman et al., 2000).

Photodegradation of Herbicides : The photolysis of metolachlor has been studied under simulated sunlight, revealing the formation of monochloroacetic acid (MCA) as a significant degradation product. This research aids in understanding the environmental fate of chloroacetamide herbicides under exposure to sunlight (Wilson & Mabury, 2000).

Chemical Synthesis and Application

Controlled Release Formulations : Studies on the controlled release formulations of alachlor using ethylcellulose highlight innovative approaches to reducing groundwater contamination risk while maintaining herbicidal effectiveness. These formulations can provide insights into designing more environmentally friendly pesticide applications (Fernández-Urrusuno et al., 2000).

Chemoselective Acetylation : Research on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide showcases the potential for synthesizing antimalarial drug intermediates using enzyme-catalyzed reactions. This process exemplifies the application of biocatalysis in producing pharmaceutical intermediates (Magadum & Yadav, 2018).

特性

IUPAC Name |

2-chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-9(14(2)12(15)8-13)10-6-4-5-7-11(10)16-3/h4-7,9H,8H2,1-3H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPUQTZECOTDQY-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)N(C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1OC)N(C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide](/img/structure/B2505349.png)

![2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505353.png)

![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate](/img/structure/B2505359.png)

![N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2505360.png)